N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-27-20-11-17-5-3-2-4-16(17)10-18(20)21(26)25-22-24-19(13-28-22)15-8-6-14(12-23)7-9-15/h2-11,13H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUQHRFXMGSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone in the presence of a base, such as sodium ethoxide, in ethanol. This reaction forms the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through specific chemical reactions involving thiazole derivatives and naphthalene carboxamides. The structural formula is represented as follows:
This molecular structure contributes to its biological activity, particularly its interaction with cellular targets involved in cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests show that related thiazole compounds demonstrate cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) cells. These compounds often outperform traditional chemotherapeutics like cisplatin in terms of efficacy .
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis via caspase-dependent pathways. This mechanism was confirmed through cell cycle analysis and Western blot assays, indicating that these compounds can effectively trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. The following points summarize key findings in SAR studies:
- Substituent Effects : Variations in substituents on the thiazole ring and naphthalene core significantly influence the potency against cancer cells. For example, modifications at the 4-position of the thiazole enhance anticancer activity .
- Selectivity : Compounds have shown selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .
Potential Applications Beyond Oncology
While the primary focus has been on anticancer applications, there are potential avenues for further research:
- Antimicrobial Properties : Some thiazole derivatives exhibit antimicrobial activity, suggesting that this compound could be explored for its effectiveness against bacterial infections.
- Neuroprotective Effects : Preliminary studies indicate that similar compounds may possess neuroprotective properties, warranting investigation into their use in neurodegenerative diseases.
Several case studies illustrate the successful application of this compound in research settings:
- Study on MCF-7 Cells : A study demonstrated that specific thiazole derivatives induced significant cytotoxicity in MCF-7 cells with a GI50 value as low as 1.0 μM, indicating strong potential as a chemotherapeutic agent .
- Combination Therapies : Research exploring combination therapies with other anticancer agents has shown enhanced efficacy when paired with this compound, suggesting it may potentiate the effects of existing treatments.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound activates caspases, which are proteases involved in the apoptotic pathway, resulting in programmed cell death . Additionally, it may interfere with cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can be contextualized by comparing it to analogous thiazole-carboxamide derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key structural variations among similar compounds include modifications to the thiazole substituents and carboxamide groups, which critically impact physicochemical and pharmacological properties.
Physicochemical Properties
- Lipophilicity: The 3-methoxy-naphthalene group in the target compound confers moderate lipophilicity (clogP ≈ 3.5), comparable to the ethoxy-naphthalene analogue (clogP ≈ 4.1) . The morpholinoacetamide derivative (clogP ≈ 2.8) is more hydrophilic due to the morpholine ring .
- Solubility: The cyanophenyl group reduces aqueous solubility compared to chlorophenyl or tert-butyl derivatives. However, the methoxy group may mitigate this via weak hydrogen bonding .
- Thermal Stability : Thiazoles with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>200°C) due to crystallinity, whereas the target compound’s melting point is estimated at 180–190°C .
Pharmacological Implications
- Target Affinity: The cyanophenyl-thiazole scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while the morpholinoacetamide derivative () may target serotonin receptors due to its structural similarity to known ligands .
- Metabolic Stability : The methoxy group in the target compound likely improves metabolic stability over hydroxy or azo-containing analogues, which are prone to oxidation or photodegradation .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Naphthalene Derivative : The presence of a methoxy group on a naphthalene moiety enhances its lipophilicity and bioavailability.
- Cyanophenyl Group : This moiety is believed to contribute to the compound's interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of β-Catenin : Similar compounds have been shown to inhibit Wnt signaling pathways by targeting β-catenin, a key protein in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models .
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against different cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values reported for related compounds indicate potent activity in the low micromolar range .
- Impact on Cell Cycle Regulation : The compound may influence cell cycle progression by modulating key regulatory proteins, leading to apoptosis in cancer cells.
Efficacy in Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of human cancer cell lines such as SW480 and HCT116 with IC50 values ranging from 0.12 μM to 2 μM .
- Xenograft Models : In vivo studies using xenografted mice showed that treatment with the compound resulted in reduced tumor volume and weight, alongside decreased expression of proliferation markers like Ki67 .
Case Studies
- Colorectal Cancer Model : A study focused on colorectal cancer highlighted the ability of this compound to inhibit tumor growth in xenograft models, demonstrating its potential as a therapeutic agent against this common malignancy .
- Melanoma Studies : Related thiazole derivatives have shown promising results against melanoma cells, suggesting that structural modifications could enhance their therapeutic profiles against various cancers .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Cell Line/Model | IC50 (μM) | Effect Observed |
|---|---|---|---|
| In Vitro | SW480 | 0.12 | Significant inhibition of proliferation |
| In Vitro | HCT116 | 2.0 | Induced apoptosis |
| In Vivo | Xenograft (Mouse) | N/A | Reduced tumor volume and Ki67 expression |
Q & A
Q. Table 1: Representative Synthesis Yields
| Precursor | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| 3-Methoxy-2-naphthoyl chloride | EDCI/HOBt | THF | 68 |
| Mixed anhydride | DCC | DCM | 72 |
Basic: How can researchers characterize this compound’s structural integrity?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : Confirm regiochemistry via -NMR (e.g., thiazole proton at δ 7.3–7.5 ppm, naphthalene protons at δ 8.1–8.7 ppm) .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm) and nitrile (C≡N stretch at ~2220 cm) groups .
- X-ray crystallography : Resolve ambiguity using SHELX software for small-molecule refinement (e.g., SHELXL-2018 for bond-length validation) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
Prioritize assays aligned with its structural analogs (e.g., thiazole derivatives):
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Screen against kinases (CDK2) or phosphatases (PTPN2) using fluorescence-based assays .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced: How can target identification be approached for this compound?
Answer:
Combine computational and experimental strategies:
- Molecular docking : Use AutoDock Vina to predict binding to CDK2 (PDB: 1AQ1) or sodium channels (e.g., Nav1.7) .
- SPR (Surface Plasmon Resonance) : Validate binding affinity (e.g., KD values) for top computational hits .
- CRISPR-Cas9 knockouts : Confirm target relevance by observing reduced activity in target-deficient cell lines .
Advanced: What crystallographic challenges arise in resolving its 3D structure?
Answer:
Challenges include:
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P |
| Resolution (Å) | 1.2 |
| R-factor (%) | 3.8 |
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
Focus on modifying substituents while retaining the thiazole-naphthalene core:
- Cyanophenyl group : Replace with electron-withdrawing groups (e.g., NO) to enhance kinase inhibition .
- Methoxy position : Test demethylated analogs to evaluate hydrogen-bonding effects .
- Thiazole substitution : Introduce methyl/chloro groups at C5 to improve solubility and target engagement .
Advanced: What safety protocols are critical during handling?
Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in fume hoods to avoid aerosolized particles (density: 1.31 g/cm³) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via controlled incineration .
Advanced: How to resolve contradictions in spectroscopic data?
Answer:
- Case example : Discrepant -NMR signals for the carboxamide carbonyl.
- Solution : Re-measure in DMSO-d to assess solvent-induced shifts or use DEPT-135 to distinguish carbons .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Co-solvents : Use 10% DMSO/PEG-400 in saline for IP administration .
- Prodrug design : Introduce phosphate esters at the methoxy group for hydrolytic activation .
Advanced: How to evaluate synergistic effects with existing therapeutics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
